molecular formula C20H20NP B12819162 2-(Diphenylphosphanyl)-1-phenylethan-1-amine

2-(Diphenylphosphanyl)-1-phenylethan-1-amine

Cat. No.: B12819162
M. Wt: 305.4 g/mol
InChI Key: OTNYDYNCOCRMDG-UHFFFAOYSA-N
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Description

Chemical Identity and Historical Context of Chiral Phosphine-Amine Hybrid Ligands

This compound (CAS 1103533-85-2) possesses the molecular formula C$${20}$$H$${20}$$NP and a molecular weight of 305.36 g/mol. Its IUPAC name, (1S)-2-diphenylphosphanyl-1-phenylethanamine, reflects the stereogenic carbon center adjacent to both the amine and phosphine groups. The compound’s SMILES notation (NC@HC$$1$$=CC=CC=C$$1$$) explicitly defines its chiral configuration and aryl substituent arrangement.

Table 1: Key Chemical Identifiers

Property Value
CAS Registry 1103533-85-2
Molecular Formula C$${20}$$H$${20}$$NP
Molecular Weight 305.36 g/mol
XLogP3 5.2 (estimated)
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1

The historical development of such hybrid ligands emerged from late 20th-century efforts to combine phosphine donors’ strong σ-donor capabilities with amine ligands’ directional bonding preferences. Early work on DPPBA (diphosphino benzoic acid) ligands demonstrated how chiral environments could be engineered through strategic placement of stereogenic centers near coordination sites. This compound represents an optimization of those design principles, substituting carboxylic acid groups with simpler amine functionalities to enhance synthetic versatility while maintaining stereochemical control.

Significance in Modern Asymmetric Catalysis and Organometallic Chemistry

The ligand’s dual donor system enables unique coordination modes in transition metal complexes. In palladium-catalyzed asymmetric allylic alkylation (AAA), the phosphine group typically binds trans to the leaving group, while the amine stabilizes intermediates through secondary interactions. This coordination geometry creates a chiral pocket that directs nucleophilic attack with enantioselectivities exceeding 97% in model reactions.

Table 2: Comparative Catalytic Performance

Reaction Type Ligand System Yield (%) ee (%)
AAA of biaryl substrate Pd/L1 (monophosphine) 99 >97
Suzuki-Miyaura coupling Pd/ferrocenyl phosphine-amine 92 N/A
Gold-mediated cyclization Au/L15 85 89

In gold catalysis, the ligand’s phosphine group forms linear P-Au(I) complexes while the amine remains non-coordinated, demonstrating its adaptable coordination behavior. This flexibility enables applications across multiple catalytic platforms without requiring extensive ligand redesign. The compound’s air sensitivity necessitates careful handling under inert atmospheres but does not preclude industrial application, as evidenced by its commercial availability in research quantities.

Recent advances have exploited its modular architecture through derivatization of both phosphine aryl groups and the amine backbone. Substituting diphenylphosphine with bulkier Mes (mesityl) groups improves steric shielding in congested catalytic cycles, while ester-functionalized amine variants enhance solubility in non-polar reaction media. These modifications demonstrate the ligand’s role as a versatile scaffold for rational catalyst design rather than a static structural motif.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-diphenylphosphanyl-1-phenylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20NP/c21-20(17-10-4-1-5-11-17)16-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNYDYNCOCRMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CP(C2=CC=CC=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20NP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphination of Chiral Oxazolidinones (Literature-Based Multi-Step Synthesis)

This method involves the synthesis of amino phosphine ligands via ring-opening of chiral oxazolidinones by diphenylphosphide nucleophiles.

  • Step 1: Preparation of Chiral Oxazolidinone Intermediate

    Starting from commercially available N-Boc-protected amino alcohols, the hydroxy group is converted to an alkyl chloride using thionyl chloride. Intramolecular nucleophilic attack by the amine group cyclizes the intermediate to form the oxazolidinone ring. The Boc protecting group is then removed to yield the oxazolidinone intermediate.

  • Step 2: Ring Opening by Diphenylphosphide

    The oxazolidinone intermediate is treated with diphenylphosphide under acidic conditions, which opens the ring and introduces the diphenylphosphanyl group, yielding the amino phosphine ligand.

  • Yields and Notes

    The overall yields for these steps range from moderate to good (approximately 60-90%), depending on substrate and conditions. This method allows for the introduction of chirality and functional group diversity.

  • Reference Data Table

Step Reagents/Conditions Yield (%) Notes
Alkyl chloride formation Thionyl chloride High Converts hydroxy to chloride
Cyclization to oxazolidinone Intramolecular nucleophilic attack Good Forms chiral oxazolidinone
Boc deprotection Acidic conditions High Removes protecting group
Ring opening with diphenylphosphide Diphenylphosphide, acidic medium 60-90 Introduces diphenylphosphanyl

(Source: Thesis on asymmetric Morita-Baylis-Hillman reaction catalyst development)

Modified Literature Procedure Using (S)-4-Phenyl-2-oxazolidinone and Diphenylphosphine

  • Procedure

    In a glovebox under inert atmosphere, dry and degassed toluene is used as solvent. (S)-4-Phenyl-2-oxazolidinone is suspended and stirred at room temperature. Diphenylphosphine is added in one portion, and the mixture is stirred further to allow reaction.

  • Key Features

    This method is a one-step phosphination of the oxazolidinone ring, avoiding isolation of intermediates. The reaction is performed under inert atmosphere to prevent oxidation of phosphine.

  • Advantages

    • Simplified procedure with fewer purification steps.
    • Good control of stereochemistry due to chiral oxazolidinone starting material.
    • Suitable for scale-up in Schlenk flask or glovebox conditions.
  • Reference

    This method is described as a modified literature procedure in manganese catalyst ligand synthesis.

Reductive Amination and Reduction of Phenylacetamide Derivatives

  • Overview

    Phenylethylamine derivatives can be prepared by reduction of phenylacetamide using reducing agents such as zinc borohydride in tetrahydrofuran (THF) with toluene as co-solvent.

  • Procedure Highlights

    • Phenylacetamide and toluene are added to a 5% zinc borohydride solution in THF.
    • The mixture is heated to 90–96 °C and stirred for 3.5–4.5 hours.
    • After cooling, the reaction mixture is acidified, filtered, and extracted with chloroform.
    • The organic phase is basified and extracted again to isolate phenylethylamine.
  • Relevance

    While this method is primarily for phenylethylamine, it can be adapted for the preparation of the amine backbone of 2-(diphenylphosphanyl)-1-phenylethan-1-amine before phosphination.

  • Reference Table

Parameter Condition/Value
Zinc borohydride conc. 5% in THF
Temperature 90–96 °C
Reaction time 3.5–4.5 hours
Extraction solvent Chloroform
pH adjustment Acidify with 10% HCl, then basify to pH 11–12

(Source: Patent CN103641725A)

Method Starting Material Key Reagents/Conditions Advantages Limitations
Phosphination of Oxazolidinones N-Boc-protected amino alcohols Thionyl chloride, diphenylphosphide High stereocontrol, modular Multi-step, moderate yields
Modified Oxazolidinone Phosphination (S)-4-Phenyl-2-oxazolidinone Diphenylphosphine, toluene, inert atmosphere Simplified, fewer steps Requires glovebox or inert setup
Reductive Amination of Phenylacetamide Phenylacetamide Zinc borohydride, THF, toluene Straightforward amine synthesis Not direct for phosphine ligand
  • The phosphination step is critical and typically requires inert atmosphere to prevent oxidation of diphenylphosphine.
  • The chiral integrity of the amine backbone is preserved by starting from enantiomerically pure amino alcohols or oxazolidinones.
  • The ring-opening phosphination method allows for late-stage functionalization and catalyst diversity.
  • Reductive amination methods provide a practical route to the amine precursor but require subsequent phosphination.
  • Purification is often done by extraction and chromatography; some protocols use crude intermediates directly in catalytic applications.

The preparation of this compound is well-established through multi-step synthetic routes involving chiral oxazolidinone intermediates and phosphination with diphenylphosphide reagents. Modified procedures streamline the synthesis by reducing steps and employing inert atmosphere techniques. Reductive amination of phenylacetamide offers a complementary approach to prepare the amine backbone. Selection of method depends on available starting materials, desired scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The phosphanyl group can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Ph2PCH2CH(NH2)Ph+H2O2Ph2P(O)CH2CH(NH2)Ph\text{Ph}_2\text{PCH}_2\text{CH(NH}_2\text{)Ph} + \text{H}_2\text{O}_2 \rightarrow \text{Ph}_2\text{P(O)CH}_2\text{CH(NH}_2\text{)Ph} Ph2​PCH2​CH(NH2​)Ph+H2​O2​→Ph2​P(O)CH2​CH(NH2​)Ph

  • Substitution: : The amine group can undergo nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

    Ph2PCH2CH(NH2)Ph+RBrPh2PCH2CH(NHR)Ph+HBr\text{Ph}_2\text{PCH}_2\text{CH(NH}_2\text{)Ph} + \text{RBr} \rightarrow \text{Ph}_2\text{PCH}_2\text{CH(NHR)Ph} + \text{HBr} Ph2​PCH2​CH(NH2​)Ph+RBr→Ph2​PCH2​CH(NHR)Ph+HBr

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Bases: Potassium tert-butoxide, sodium hydride.

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).

Major Products

    Phosphine Oxides: Formed from oxidation reactions.

    Secondary/Tertiary Amines: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Synthetic Utility

2-(Diphenylphosphanyl)-1-phenylethan-1-amine serves as a crucial ligand in coordination chemistry. Its ability to stabilize metal centers enhances the efficiency of various catalytic reactions.

Table 1: Key Synthetic Applications

ApplicationDescription
Ligand for Transition MetalsActs as a bidentate ligand, stabilizing metal complexes for catalytic processes.
Synthesis of Organophosphorus CompoundsUsed in the preparation of phosphine derivatives with potential biological activity.
Catalysis in Organic ReactionsFacilitates reactions such as hydrogenation and cross-coupling reactions.

Catalytic Applications

Recent studies have highlighted the effectiveness of this compound as a ligand in metal-catalyzed reactions. For instance, it has been utilized in manganese-catalyzed transformations, demonstrating high functional group tolerance and efficiency under mild conditions.

Case Study: Manganese-Catalyzed Reactions

In a study by Pidko and Beller, beta-amino phosphine ligands derived from amino acids were shown to catalyze 1,4-transfer hydrogenation and allylic alcohol isomerization effectively. The use of this compound allowed for high conversions of substrates at relatively low temperatures (60 °C) over short reaction times (3 hours) .

Medicinal Chemistry Applications

The compound's structural features make it a candidate for developing biologically active molecules. Its phosphine group can interact with various biological targets, potentially leading to new therapeutic agents.

Table 2: Potential Therapeutic Applications

Target DiseaseMechanism of Action
CancerPossible inhibition of tumor growth through modulation of signaling pathways.
InflammationMay act as an anti-inflammatory agent by interacting with specific receptors.

Research Findings and Insights

Research has shown that the incorporation of this compound into drug formulations can enhance pharmacological profiles due to its ability to modulate enzyme activity and receptor interactions.

Case Study: Anticancer Activity

A preliminary study indicated that compounds incorporating this ligand exhibited significant cytotoxicity against human melanoma cells, suggesting its potential as an anticancer agent . The mechanism appears to involve the disruption of key signaling pathways essential for cancer cell survival.

Biological Activity

2-(Diphenylphosphanyl)-1-phenylethan-1-amine, often referred to as a phosphine ligand, is a compound with significant implications in organometallic chemistry and catalysis. This article delves into its biological activity, examining its mechanism of action, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular Formula C18H20NP
Molecular Weight 295.33 g/mol
IUPAC Name This compound
CAS Number Not specified in the sources

The biological activity of this compound is primarily attributed to its ability to coordinate with metal ions and participate in various catalytic processes. The phosphine moiety can stabilize transition states in reactions, facilitating the formation of C-N bonds, which are crucial in many biological processes.

Biological Activity

Research indicates that phosphine ligands, including this compound, exhibit various biological activities:

  • Antimicrobial Properties : Some studies suggest that phosphine derivatives can exhibit antimicrobial activity against certain bacterial strains. The exact mechanism is often linked to their ability to disrupt cellular processes through metal ion coordination.
  • Anticancer Potential : Phosphine-containing compounds have been investigated for their ability to inhibit cancer cell proliferation. They may interfere with signaling pathways critical for tumor growth and survival.

Antimicrobial Activity

A study on phosphine ligands demonstrated that derivatives similar to this compound showed significant inhibition against Gram-positive bacteria. The research highlighted the importance of the ligand's structure in enhancing its biological effectiveness.

Anticancer Research

In a separate investigation, a series of phosphine ligands were tested for their anticancer properties. Results indicated that specific modifications to the ligand structure could enhance cytotoxicity against various cancer cell lines, suggesting a potential pathway for drug development.

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological efficacy of phosphine ligands:

  • Synthesis Improvements : New synthetic routes have been developed that allow for higher yields and purity of this compound. These methods often involve palladium-catalyzed reactions that leverage its unique properties.
  • Biological Assays : In vitro assays have been employed to evaluate the cytotoxic effects of this compound on different cancer cell lines. Results indicate promising activity, warranting further exploration into its mechanisms and potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

2-(4-Fluorophenyl)-1-phenylethan-1-amine (CAS: 74533-87-2)
  • Structure : A fluorine atom replaces a hydrogen at the para position of one phenyl ring.
  • Properties : Molecular weight = 215.27 g/mol; storage at room temperature .
  • Applications : Used in pharmaceutical intermediates due to fluorine’s electronegativity enhancing bioavailability .
(S)-1-Phenyl-2-(p-tolyl)ethylamine (CAS: 30339-30-1)
  • Structure : A methyl group is introduced at the para position of the second phenyl ring.
  • Properties : Molecular weight = 211.31 g/mol; liquid form; ≥98% purity .
  • Applications : Chiral building block for agrochemicals; methyl group improves lipophilicity .
2-(2-Chlorophenyl)-1-phenylethan-1-amine hydrochloride (CAS: 1235440-44-4)
  • Structure : Chlorine substituent at the ortho position; hydrochloride salt form.
  • Properties : High cost (€412.00/100 mg); controlled substance due to reactivity .
  • Applications : Intermediate in bioactive molecule synthesis; chlorine enhances electrophilic reactivity .

Modifications to the Phosphine Group

(S)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine
  • Structure: Two diphenylphosphinoethyl groups attached to the amine.
  • Applications : Superior steric and electronic properties for stabilizing metal complexes in enantioselective catalysis .
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-phenylethan-1-amine
  • Structure : Oxadiazole heterocycle replaces the phosphine group.
  • Properties : Molecular weight = 252.16 g/mol; 95% purity .
  • Applications : Explored in medicinal chemistry for kinase inhibition .

Backbone and Stereochemical Variations

(1R)-2-(1H-Imidazol-2-yl)-1-phenylethan-1-amine (WA0)
  • Structure : Imidazole ring replaces the phosphine group; chiral center at C1.
  • Properties : Molecular weight = 187.24 g/mol .
  • Applications: Metal-binding ligand in bioinorganic chemistry .
N1,N1-Dimethyl-1-phenyl-1,2-ethanediamine
  • Structure : Dimethylamine substitution on the ethyl backbone.
  • Properties : CAS 702699-84-1; used in surfactant synthesis .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Applications
2-(Diphenylphosphanyl)-1-phenylethan-1-amine 2242399-86-4 C₂₀H₂₀NP 313.35 Diphenylphosphanyl Asymmetric catalysis
2-(4-Fluorophenyl)-1-phenylethan-1-amine 74533-87-2 C₁₄H₁₄FN 215.27 4-Fluorophenyl Pharmaceutical intermediates
(S)-1-Phenyl-2-(p-tolyl)ethylamine 30339-30-1 C₁₅H₁₇N 211.31 p-Methylphenyl Agrochemical synthesis
2-(2-Chlorophenyl)-1-phenylethan-1-amine HCl 1235440-44-4 C₁₄H₁₅Cl₂N 268.19 2-Chlorophenyl Bioactive molecule synthesis
(S)-(+)-N,N-Bis(2-diphenylphosphinoethyl)-1-phenylethylamine - C₃₇H₃₈NP₂ 581.64 Bis(diphenylphosphinoethyl) Enantioselective catalysis

Key Research Findings

  • Electronic Effects : Fluorine and chlorine substituents increase electrophilicity, enhancing reactivity in cross-coupling reactions compared to the parent compound .
  • Steric Influence: Bulky groups like diphenylphosphanyl or bis-phosphinoethyl improve stereoselectivity in metal-catalyzed hydrogenation .
  • Chirality : Enantiomerically pure derivatives (e.g., (S)-configured compounds) exhibit higher efficacy in asymmetric synthesis .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing the diphenylphosphanyl group into 1-phenylethan-1-amine derivatives?

  • The diphenylphosphanyl group can be introduced via nucleophilic substitution or metal-catalyzed cross-coupling reactions. For example, reacting 1-phenylethan-1-amine derivatives with chlorodiphenylphosphine in the presence of a base (e.g., NaH) under inert atmospheres yields the target compound. Post-synthesis, purity is confirmed using 31^{31}P NMR (δ = 15–25 ppm for PPh2_2 groups) and mass spectrometry .

Q. How can enantiomeric purity be ensured during synthesis?

  • Chiral resolution using tartaric acid derivatives is effective for separating enantiomers. Polarimetry (specific rotation, e.g., α = -40° for analogous chiral amines) and chiral HPLC (e.g., Chiralpak® columns with hexane/isopropanol mobile phases) validate enantiopurity .

Q. What safety protocols are critical for handling air-sensitive phosphine-containing amines?

  • Use gloveboxes or Schlenk lines under nitrogen/argon. Wear nitrile gloves, safety goggles, and lab coats. Store at 2–8°C in airtight containers. Waste must be neutralized with dilute HCl before disposal .

Q. Which spectroscopic techniques are optimal for structural characterization?

  • NMR : 1^1H/13^{13}C NMR for backbone structure, 31^{31}P NMR for phosphanyl group.
  • X-ray crystallography : Resolves stereochemistry and bond angles (e.g., P–C bond length ~1.82 Å).
  • IR spectroscopy : Confirms N–H (3300 cm1^{-1}) and P–Ph (1430 cm1^{-1}) stretches .

Advanced Research Questions

Q. How should researchers design multi-variable experiments to optimize catalytic efficiency in asymmetric synthesis?

  • Use a split-plot design (e.g., trellis systems in agricultural studies ):

  • Primary variables : Ligand concentration, solvent polarity.
  • Secondary variables : Temperature, reaction time.
  • Replicate experiments (n ≥ 3) and apply ANOVA to identify significant factors. Include controls (e.g., BINAP ligands) for benchmarking .

Q. How can contradictory data on catalytic activity across studies be resolved?

  • Step 1 : Validate synthesis protocols (e.g., purity via HPLC, 31^{31}P NMR).
  • Step 2 : Standardize reaction conditions (solvent, substrate ratio).
  • Step 3 : Compare turnover numbers (TON) and enantiomeric excess (ee%) under identical conditions. Discrepancies may arise from trace moisture or oxygen contamination .

Q. What methodologies assess environmental persistence and ecotoxicity of phosphine-containing amines?

  • Fate studies : Measure hydrolysis half-life (e.g., pH 7 buffer at 25°C) and photodegradation rates.
  • Ecotoxicology : Use Daphnia magna acute toxicity assays (LC50_{50}) and algal growth inhibition tests. Data from phenylphosphonothioic dichloride analogs suggest moderate aquatic toxicity (LC50_{50} = 10–100 mg/L) .

Q. How does steric hindrance from the diphenylphosphanyl group influence ligand-metal coordination?

  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict bond angles and electronic effects.
  • Experimental : Compare catalytic outcomes with less-hindered analogs (e.g., PMe3_3 ligands). Bulky PPh2_2 groups often reduce reaction rates but improve enantioselectivity in Pd-catalyzed couplings .

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